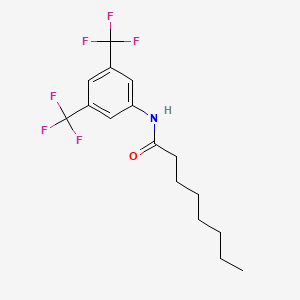
3,5-Bis(trifluoromethyl)phenyl octanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(trifluoromethyl)phenyl octanamide is a chemical compound with the molecular formula C16H19F6NO. It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an octanamide chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)phenyl octanamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with octanoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall process efficiency .
化学反应分析
Types of Reactions
3,5-Bis(trifluoromethyl)phenyl octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with nucleophilic groups replacing the trifluoromethyl groups.
科学研究应用
3,5-Bis(trifluoromethyl)phenyl octanamide has several applications in scientific research:
作用机制
The mechanism of action of 3,5-Bis(trifluoromethyl)phenyl octanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate various biochemical pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the synthesis of arylaminothiocarbonylpyridinium salts.
3,5-Bis(trifluoromethyl)benzylamine: Utilized in the preparation of various organic compounds.
N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its role as an organocatalyst in organic transformations.
Uniqueness
3,5-Bis(trifluoromethyl)phenyl octanamide is unique due to its specific combination of trifluoromethyl groups and an octanamide chain, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
生物活性
3,5-Bis(trifluoromethyl)phenyl octanamide is a compound of significant interest in the fields of medicinal chemistry and agricultural science due to its unique structural features and biological activities. This article explores its biological activity, including its potential applications as an antifungal agent and its effects on human health, particularly regarding its inhibitory effects on specific enzymes.
Chemical Structure and Properties
This compound has the molecular formula C15H18F6N and a molecular weight of 355.32 g/mol. The presence of two trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in two areas: agricultural chemistry and pharmaceutical applications .
1. Antifungal Properties
Research indicates that compounds similar to this compound exhibit promising antifungal properties. For instance, studies have shown effectiveness against plant pathogens like Colletotrichum species, suggesting potential use as a pesticide or fungicide. The trifluoromethyl groups are believed to enhance interactions with biological targets, increasing efficacy in inhibiting fungal growth.
2. Inhibition of Steroid 5α-Reductase Type 1 (SRD5A1)
A notable study focused on the amide derivative of caffeic acid containing 3,5-bis(trifluoromethyl)phenyl moiety (compound 4 ), which demonstrated significant inhibition of SRD5A1 with an IC50 value of 1.44 ± 0.13 µM. This compound exhibited low cytotoxicity (IC50 = 29.99 ± 8.69 µM), indicating its potential as a non-steroidal suppressor for conditions influenced by dihydrotestosterone (DHT) production . The mechanism involved suppression of SRD5A1 expression and mixed-mode inhibition, highlighting its therapeutic potential in androgen-related disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Trifluoromethylphenylacetamide | Single trifluoromethyl group | Less lipophilic than bis(trifluoromethyl) variant |
| 4-Trifluoromethylphenylbutanamide | Trifluoromethyl group on para position | Shorter carbon chain compared to octanamide |
| 2,6-Dichloro-4-trifluoromethylphenylacetamide | Dichloro substitution along with trifluoromethyl | Broader spectrum of antifungal activity |
| 4-Bromo-3-trifluoromethylphenylacetamide | Bromine substitution instead of trifluoromethyl | Different electronic properties affecting reactivity |
The dual trifluoromethyl substitutions along with the octanamide chain contribute to the enhanced biological activity and stability of this compound compared to its analogs.
Anticancer Activity
Another study investigated a related compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), which demonstrated significant anticancer activity against liver cancer cells (HepG2 and Hep3B). Treatment with NHDC inhibited cell growth in a concentration-dependent manner (1-10.8 µM), induced apoptosis, and enhanced expression of apoptosis-regulating genes while inhibiting the STAT3 pathway . This suggests that compounds containing the bis(trifluoromethyl) moiety may have broader implications in cancer therapy.
属性
分子式 |
C16H19F6NO |
|---|---|
分子量 |
355.32 g/mol |
IUPAC 名称 |
N-[3,5-bis(trifluoromethyl)phenyl]octanamide |
InChI |
InChI=1S/C16H19F6NO/c1-2-3-4-5-6-7-14(24)23-13-9-11(15(17,18)19)8-12(10-13)16(20,21)22/h8-10H,2-7H2,1H3,(H,23,24) |
InChI 键 |
KOVKMBCGUQSLGH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















